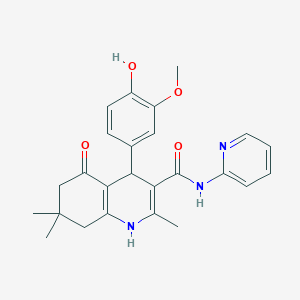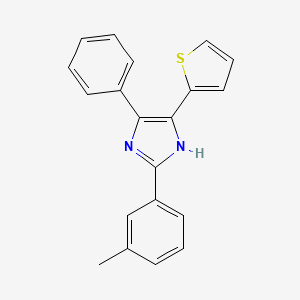![molecular formula C29H29NO7S3 B11644767 diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenoxy, and sulfanyl
准备方法
The synthesis of 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step synthetic routes. These routes often start with the preparation of key intermediates, followed by their sequential reactions under controlled conditions. Common synthetic methods include:
Condensation Reactions: Initial steps often involve the condensation of appropriate aldehydes and ketones to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core tetrahydroquinoline structure.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反应分析
4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as methoxy or phenoxy can be replaced by other nucleophiles.
科学研究应用
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar compounds to 4,5-DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. Examples of similar compounds include:
属性
分子式 |
C29H29NO7S3 |
|---|---|
分子量 |
599.7 g/mol |
IUPAC 名称 |
diethyl 2-[6-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO7S3/c1-6-35-26(32)23-24(27(33)36-7-2)40-28(39-23)22-19-15-18(34-5)13-14-20(19)30(29(3,4)25(22)38)21(31)16-37-17-11-9-8-10-12-17/h8-15H,6-7,16H2,1-5H3 |
InChI 键 |
LMVHVKGXOBTQOX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)COC4=CC=CC=C4)S1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644689.png)
![4-methyl-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B11644694.png)
![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)

![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)
![N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)


![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11644747.png)
![4-[11-(3-fluorophenyl)-1-oxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11644753.png)
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
